molecular formula C21H25N3O2 B4771335 1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B4771335
M. Wt: 351.4 g/mol
InChI Key: JDGBWEHMWGCCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is characterized by the presence of a benzimidazole core, a 2-methylphenoxyethyl group, and a morpholin-4-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with 2-methylphenoxyacetaldehyde under acidic conditions to form the benzimidazole core. This intermediate is then reacted with morpholine and formaldehyde in the presence of a catalyst to introduce the morpholin-4-ylmethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The morpholin-4-ylmethyl group may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
  • 2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

Uniqueness

1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is unique due to the presence of both the 2-methylphenoxyethyl and morpholin-4-ylmethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzimidazole derivatives .

Properties

IUPAC Name

4-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-17-6-2-5-9-20(17)26-15-12-24-19-8-4-3-7-18(19)22-21(24)16-23-10-13-25-14-11-23/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGBWEHMWGCCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
Reactant of Route 4
1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.